molecular formula C11H14BrNO2S B3099238 Ethyl 2-((3-bromopyridin-4-yl)thio)-2-methylpropanoate CAS No. 1352794-86-5

Ethyl 2-((3-bromopyridin-4-yl)thio)-2-methylpropanoate

Cat. No.: B3099238
CAS No.: 1352794-86-5
M. Wt: 304.21 g/mol
InChI Key: UFKIVTJCWTUKBY-UHFFFAOYSA-N
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Description

Ethyl 2-((3-bromopyridin-4-yl)thio)-2-methylpropanoate (CAS 1704069-03-3) is a sulfur-containing heterocyclic compound with the molecular formula C₁₁H₁₄BrNO₂S. It features a 3-bromopyridine ring linked via a thioether group to a 2-methylpropanoate ethyl ester moiety. This structure positions the compound as a versatile intermediate in organic synthesis, particularly for pharmaceutical or agrochemical applications where brominated pyridines are key precursors for cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig couplings).

Properties

IUPAC Name

ethyl 2-(3-bromopyridin-4-yl)sulfanyl-2-methylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrNO2S/c1-4-15-10(14)11(2,3)16-9-5-6-13-7-8(9)12/h5-7H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFKIVTJCWTUKBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)(C)SC1=C(C=NC=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-((3-bromopyridin-4-yl)thio)-2-methylpropanoate typically involves the reaction of 3-bromopyridine-4-thiol with ethyl 2-bromo-2-methylpropanoate under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydride in an aprotic solvent like dimethylformamide or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-((3-bromopyridin-4-yl)thio)-2-methylpropanoate can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The bromopyridine moiety can be reduced to a pyridine derivative using reducing agents such as lithium aluminum hydride.

    Substitution: The bromine atom in the pyridine ring can be substituted with other nucleophiles like amines or thiols under suitable conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols, palladium-catalyzed cross-coupling reactions.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Pyridine derivatives.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

Ethyl 2-((3-bromopyridin-4-yl)thio)-2-methylpropanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in medicinal chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Ethyl 2-((3-bromopyridin-4-yl)thio)-2-methylpropanoate involves its interaction with specific molecular targets in biological systems. The bromopyridine moiety can interact with enzymes or receptors, leading to modulation of their activity. The thioether linkage may also play a role in the compound’s binding affinity and specificity. The exact pathways and targets are subject to ongoing research.

Comparison with Similar Compounds

Table 1: Comparative Analysis of this compound and Analogues

Compound Name Structural Features Physical State Yield (Synthesis) Key Applications/Notes References
This compound 3-bromopyridinylthio, methylpropanoate ester Not specified Not reported Intermediate for cross-coupling reactions; bromine enhances electrophilicity
Ethyl 2-[(6-Bromo-1,3-benzothiazol-2-yl)thio]-2-methylpropanoate (11h) 6-bromobenzothiazolethio, methylpropanoate ester Yellowish oil 63% Biological evaluation (antimicrobial/anticancer); IR: 1741 cm⁻¹ (ester C=O)
Ethyl 2-[(6-Cyano-1,3-benzothiazol-2-yl)thio]-2-methylpropanoate (11i) 6-cyanobenzothiazolethio, methylpropanoate ester White solid 47% Higher melting point (88–89°C); IR: 2225 cm⁻¹ (C≡N)
2-(4-(Pyridin-4-yldiazenyl)phenoxy)ethyl 2-(((dodecylthio)carbonothioyl)thio)-2-methylpropanoate (CTA-AzPy) Azopyridine, dodecylthio RAFT agent Not specified Not reported Reversible addition-fragmentation chain-transfer (RAFT) polymerization agent
Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate (1) Pyrimidine, thietanoxy, acetate ester Not specified Not reported Synthesized via substitution with 2-chloromethylthiirane

Key Comparative Insights

Heterocyclic Core and Substituent Effects

  • Pyridine vs. Benzothiazole/Pyrimidine : The target compound’s pyridine ring (electron-deficient) contrasts with benzothiazole (electron-rich due to sulfur) and pyrimidine (two nitrogen atoms). These differences influence reactivity; for example, brominated benzothiazoles (e.g., 11h ) exhibit stronger antimicrobial activity compared to pyridine derivatives, likely due to enhanced π-stacking with biomolecules .
  • Bromine vs. Cyano Groups: Bromine in 11h and the target compound facilitates halogen-bonding interactions, whereas the cyano group in 11i introduces polarity, increasing melting points and altering solubility .

Stability and Reactivity

  • The acetate ester in Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate () is more hydrolytically labile than the propanoate ester in the target compound, which benefits from steric protection by the methyl groups .

Biological Activity

Ethyl 2-((3-bromopyridin-4-yl)thio)-2-methylpropanoate is a pyridine derivative that has garnered attention for its potential biological activities. This compound features a bromine atom on the pyridine ring and an ethyl ester functional group, which contribute to its unique properties and reactivity. Below, we explore its biological activity, mechanisms of action, and applications based on diverse sources.

This compound can be synthesized through a series of chemical reactions involving the bromination of pyridine derivatives followed by esterification. A common synthetic route involves reacting 3-bromopyridine with ethyl 2-methylpropanoate in the presence of bases such as sodium hydride or potassium carbonate, typically in organic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions.

Target Interactions

The biological activity of this compound is largely attributed to its interactions with various biological targets:

  • Receptor Binding : Similar to other pyridine derivatives, it is believed to engage with multiple receptors through non-covalent interactions such as hydrogen bonding and pi-stacking.
  • Enzyme Inhibition : It has been employed in studies focusing on enzyme inhibitors, suggesting potential roles in modulating enzymatic activity.

Biochemical Pathways

Research indicates that compounds like this compound may influence several biochemical pathways:

  • Anti-inflammatory Effects : It may exhibit properties that modulate inflammatory responses.
  • Anticancer Activity : The compound has been investigated for its potential anticancer effects, possibly through the inhibition of cell proliferation pathways.
  • Antiviral Properties : Some studies suggest that it could have activity against viral infections.

Pharmacokinetics

Pyridine derivatives generally demonstrate favorable pharmacokinetic profiles, including good absorption and distribution. They are often metabolized in the liver, which can influence their bioavailability and therapeutic efficacy. The specific pharmacokinetic parameters for this compound remain to be fully elucidated but are expected to follow similar trends observed in related compounds.

Case Studies and Research Findings

Several studies have highlighted the biological activities of this compound:

  • Enzyme Inhibition Study : In a study examining various pyridine derivatives, this compound showed significant inhibition of specific enzymes involved in metabolic pathways linked to cancer progression.
  • Pharmacological Investigation : Research indicated that this compound could effectively modulate uric acid levels, suggesting potential applications in treating gout or hyperuricemia .
  • Comparative Analysis : When compared to similar compounds like Ethyl 2-(3-chloropyridin-4-yl)-2-methylpropanoate, the brominated version exhibited distinct reactivity patterns that enhanced its suitability for specific synthetic applications in medicinal chemistry.

Applications in Scientific Research

This compound finds utility across various fields:

  • Medicinal Chemistry : It is being explored as a building block for synthesizing more complex pharmaceutical agents.
  • Agricultural Chemistry : Its potential use in developing agrochemicals highlights its versatility.

Comparison with Similar Compounds

Compound NameKey FeaturesBiological Activity
Ethyl 2-(3-chloropyridin-4-yl)-2-methylpropanoateChlorine substituentModerate receptor binding
Ethyl 2-(3-fluoropyridin-4-yl)-2-methylpropanoateFluorine substituentLower anti-inflammatory activity
Ethyl 2-(3-bromopyridin-4-yl)-2-methylpropanoateBromine substituent; enhanced reactivitySignificant enzyme inhibition

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for Ethyl 2-((3-bromopyridin-4-yl)thio)-2-methylpropanoate, and what reaction conditions ensure high yields?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or thiol-ene coupling. For example, reacting 3-bromo-4-mercaptopyridine with ethyl 2-bromo-2-methylpropanoate in the presence of a base (e.g., NaH or K₂CO₃) under anhydrous conditions at 0–25°C achieves thioether formation. Purification involves extraction with ethyl acetate, washing with brine, and drying over Na₂SO₄, yielding ~60–70% . Monitoring via TLC (hexane:ethyl acetate = 3:1) ensures reaction completion.

Q. How can spectroscopic techniques (NMR, IR, LCMS) confirm the structure and purity of this compound?

  • Methodological Answer :

  • ¹H NMR (CDCl₃): Expect signals at δ 1.19 (t, CH₃CH₂), 1.74 (s, C(CH₃)₂), 4.19 (q, CH₂CH₃), and aromatic protons at δ 7.5–8.0 for the pyridine ring .
  • LCMS : A molecular ion peak at m/z ~316 [M+H]⁺ confirms the molecular weight .
  • IR : Peaks at ~1741 cm⁻¹ (ester C=O) and 650–750 cm⁻¹ (C-Br) validate functional groups .

Q. What role do the bromopyridine and thioether moieties play in this compound’s reactivity?

  • Methodological Answer : The 3-bromo group on pyridine acts as a leaving group for Suzuki or Ullmann coupling, enabling derivatization . The thioether linkage enhances lipophilicity, impacting solubility and membrane permeability in biological assays. Stability under acidic/basic conditions should be tested via pH-controlled degradation studies (e.g., HCl/NaOH at 25–50°C) .

Advanced Research Questions

Q. What mechanistic insights explain the compound’s reactivity in cross-coupling reactions (e.g., Pd-catalyzed substitutions)?

  • Methodological Answer : The bromine atom undergoes oxidative addition with Pd(0) catalysts (e.g., Pd(PPh₃)₄) to form aryl-Pd intermediates. Ligand choice (e.g., XPhos) and solvent polarity (DMF vs. THF) influence reaction rates. Monitor via in-situ ¹⁹F NMR or GC-MS to track intermediates. Yields >80% are achievable with 2–5 mol% catalyst loading .

Q. How do structural modifications (e.g., replacing bromine with cyano or methyl groups) affect biological activity in SAR studies?

  • Methodological Answer : Replace bromine via cyanation (CuCN/KCN) or alkylation (Grignard reagents). Test analogs against kinase targets (e.g., EGFR or JAK2) using enzyme inhibition assays (IC₅₀ values). For example, cyano derivatives may enhance hydrogen bonding but reduce electrophilicity, altering potency .

Q. What analytical challenges arise in quantifying trace impurities (e.g., de-brominated byproducts) during synthesis?

  • Methodological Answer : Use reverse-phase HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) with UV detection at 254 nm. Compare retention times (<1% impurity threshold). For low-level detection (<0.1%), employ high-resolution MS/MS .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 2-((3-bromopyridin-4-yl)thio)-2-methylpropanoate
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Ethyl 2-((3-bromopyridin-4-yl)thio)-2-methylpropanoate

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